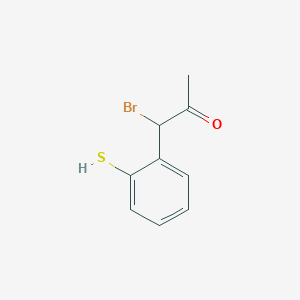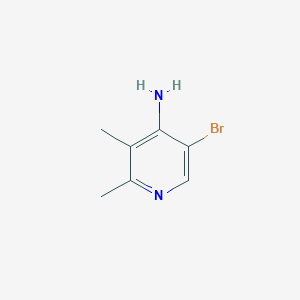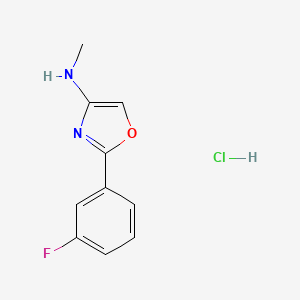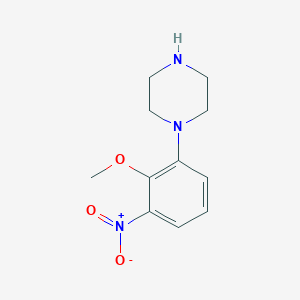
1-(2-Methoxy-3-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-3-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-nitroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, dimethylformamide (DMF).
Oxidation: Various oxidizing agents depending on the desired transformation.
Major Products Formed
Reduction: 1-(2-Amino-3-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxy-3-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperazine moiety can also contribute to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with different positions of the methoxy and nitro groups.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group.
Uniqueness
1-(2-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-methoxy-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-9(13-7-5-12-6-8-13)3-2-4-10(11)14(15)16/h2-4,12H,5-8H2,1H3 |
InChI Key |
BLXRGQZNPOKVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



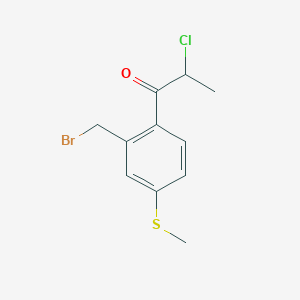
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)


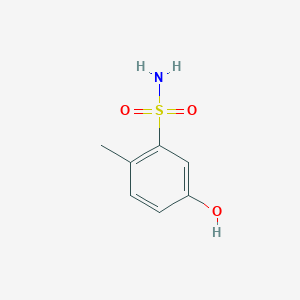
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
